![molecular formula C23H28N2O3 B6029409 ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6029409.png)
ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate
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Overview
Description
Ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate is a chemical compound that has been widely studied for its potential therapeutic applications. It is a piperidine derivative that has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which can lead to the suppression of tumor growth, inflammation, and neurodegeneration. It may also have antioxidant properties, which can help protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in vivo and in vitro. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or receptors.
Future Directions
There are several future directions for research on ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, there is a need to study its pharmacokinetics and pharmacodynamics in humans, which could help determine its safety and efficacy as a potential drug candidate.
Synthesis Methods
Ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate can be synthesized using a variety of methods. One common method involves the reaction of ethyl 3-oxopentanoate with benzylamine in the presence of a catalyst. The resulting intermediate is then reacted with benzyl chloroformate to produce the final product. Other methods involve the use of different starting materials and reagents, but the general approach involves the formation of a piperidine ring and the introduction of benzyl and carbonyl groups.
Scientific Research Applications
Ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been studied for its potential use as a pain reliever and anti-inflammatory agent.
properties
IUPAC Name |
ethyl 3-benzyl-1-(benzylcarbamoyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-28-21(26)23(16-19-10-5-3-6-11-19)14-9-15-25(18-23)22(27)24-17-20-12-7-4-8-13-20/h3-8,10-13H,2,9,14-18H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNIJFIJDMMGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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